Compound Description: This compound shares the core pyrazolo[1,5-a]pyrimidine structure with 3-(3-chlorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine. The key structural difference is the presence of a methylsulfanyl group at the 2-position, a methyl group at the 5-position, and a carbonitrile group at the 3-position. The paper focuses on its crystal structure, revealing a planar pyrazolo[1,5-a]pyrimidine ring system with a dihedral angle between it and the phenyl ring. []
Compound Description: This compound, like the previous example, exhibits the pyrazolo[1,5-a]pyrimidine core and the phenyl group at the 7-position. It differs from 3-(3-chlorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine by the presence of a methylthio group at the 2-position and an ethyl carboxylate group at the 3-position. Its crystal structure reveals a planar pyrazolopyrimidine moiety and the presence of strong nonclassical hydrogen bonds. [, ]
Compound Description: This compound belongs to the 1,2,4-triazolo[1,5-a]pyrimidine class, closely related to pyrazolo[1,5-a]pyrimidines. It features a chloromethyl group at the 7-position, a 2-chlorophenyl group at the 5-position, a hydroxyl group at the 7-position, a methylsulfanyl group at the 2-position, and an ethyl carboxylate group at the 6-position. The paper highlights its crystal structure and the network of hydrogen bonds contributing to its three-dimensional structure. []
Compound Description: This group of compounds features a pyrazolo[1,5-a]pyrimidine core with a methyl group at the 2-position, a phenyl group at the 3-position, an arylcarbamoyl group at the 7-position, a benzoyl group at the 6-position, and a methyl carboxylate group at the 5-position. The aryl group (Ar) can be 4-chlorophenyl or 4-methoxyphenyl. These compounds are highlighted as potential precursors for synthesizing new heterocyclic systems with pharmacological applications. []
Compound Description: This compound, designed as a potential phosphodiesterase II (PDE2) inhibitor, exhibits a pyrazolo[1,5-a]pyrimidine core with a phenyl group at the 5-position, an oxo group at the 7-position, a phenethyl carboxamide group at the 3-position, and a saturated bond between positions 4 and 7. The study highlights its potent PDE2 inhibitory activity (IC50: 1.82 ± 0.29 μM), suggesting its potential therapeutic application for central nervous system diseases. []
Compound Description: This compound features a pyrazolo[1,5-a]pyrimidine core with a phenyl group at the 7-position and a complex substituent at the 3-position. This substituent consists of a carboxamide group linked to a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl moiety. The paper focuses on its synthesis under ultrasound irradiation, structural characterization, and biological activity evaluation, indicating potential anti-inflammatory and anti-cancer properties. []
Compound Description: This compound, synthesized through a combination of Birch reduction and ozonolysis, features a pyrazolo[1,5-a]pyrimidine core with a phenyl group at the 3-position, a methyl group at the 7-position, and a hydroxyl group at the 2-position. [, ]
Compound Description: This compound, belonging to the (E)-5-[2-(3-pyridyl)ethenyl]-1H,7H-pyrazolo[1,5-a]pyrimidine-7-one series, exhibits a pyrazolo[1,5-a]pyrimidine core with a 3-chlorophenyl group at the 1-position, a (E)-2-(3-pyridyl)ethenyl group at the 5-position, and an oxo group at the 7-position. The study highlights its potent antiulcer activity in rats, suggesting its potential therapeutic application. []
Compound Description: This compound, a 1,2,4-triazolo[1,5-a]pyrimidine derivative, features a 2-chlorophenyl group at the 7-position, a benzylsulfanyl group at the 2-position, a methyl group at the 5-position, and an ethyl carboxylate group at the 6-position. The paper emphasizes its nearly planar bicyclic ring system and the role of π–π stacking interactions in its crystal packing. []
Compound Description: This 1,2,4-triazolo[1,5-a]pyrimidine derivative features a 2-chlorophenyl group at the 7-position, a trifluoromethyl group at the 5-position, and an ethyl carboxylate group at the 6-position. The study focuses on its crystal structure, revealing an envelope conformation of the dihydropyrimidine ring and the stabilizing effect of intermolecular hydrogen bonds. []
Compound Description: This pyrazolo[1,5-a]pyrimidine derivative, developed as a potent corticotropin-releasing factor receptor antagonist, features a 6-dimethyl-4-methylpyridin-3-yl group at the 3-position, a dipropylamino group at the 7-position, and methyl groups at the 2- and 5-positions. The study highlights its high binding affinity for the human CRF(1) receptor (Ki = 3.5 nM) and its potential therapeutic application in treating anxiety and depression. []
Compound Description: This compound, a pyrazolo[1,5-a]pyrimidine derivative, exhibits a 2-ethoxy-2-oxoethyl group at the 5-position, a hydroxyl group at the 7-position, a methyl group at the 2-position, and an ethyl carboxylate group at the 3-position. The study highlights its potent antioxidant activity, comparable to ascorbic acid. []
Compound Description: This pyrazolo[1,5-a]pyrimidine derivative features a phenyl group at the 5-position, a hydroxyl group at the 7-position, a methyl group at the 2-position, and a carbonitrile group at the 3-position. The study highlights its significant cytotoxicity against breast cancer cell lines (MCF-7), with an IC50 value of 55.97 μg/mL. []
Compound Description: This pyrazolo[1,5-a]pyrimidine derivative features a 2,4-dichlorophenyl group at the 3-position, a 3-methoxyphenyl amino group at the 7-position, a chlorine atom at the 5-position, a methyl group at the 2-position, and a phenyl group at the 6-position. The study focuses on its synthesis, crystal structure determination, and biological evaluation, revealing moderate anticancer activity. []
Compound Description: This pyrazolo[1,5-a]pyrimidine derivative, synthesized under ultrasound irradiation, features a 4-chlorophenyl group at the 6-position, a methyl group at the 2-position, a phenyl group at the 3-position, and an amino group at the 7-position. []
Compound Description: This compound, a pyrazolo[1,5-a]pyrimidine derivative, features a phenyl group at the 2-position, an ethyl group at the 4-position, an oxo group at the 7-position, and a saturated bond between positions 4 and 7. The study highlights its superior anti-inflammatory activity and improved therapeutic index compared to phenylbutazone and indomethacin, without ulcerogenic effects. []
Compound Description: This pyrazolo[1,5-a]pyrimidine derivative features a phenyl group at the 3-position, a methyl group at the 7-position, a hydroxyl group at the 2-position, and an ethyl carboxylate group at the 6-position. This compound is a product of a reaction intended to prepare 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidines. []
Compound Description: This group of compounds exhibits a pyrazolo[1,5-a]pyrimidine core with a 2-hydroxybenzoyl group at the 6-position, a methyl group at the 5-position, and a phenyl group at the 7-position. These compounds are synthesized through a solvent-free reaction involving a Michael-type addition and subsequent cyclization. []
Compound Description: This group of compounds features a pyrazolo[1,5-c]pyrimidine core, closely related to the pyrazolo[1,5-a]pyrimidine system, with a phenyl group at the 2-position, an aryl group at the 5-position, and a thione group at the 7-position. [, , , , ]
Compound Description: These pyrazolo[4,3-c]pyridin-4-one derivatives, prepared from 5-aryl-2-phenylpyrazolo[1,5-c]pyrimidine-7(6H)-thiones, feature a phenyl group at the 3-position, an aryl group at the 6-position, and an oxo group at the 4-position. [, ]
Compound Description: These compounds represent a tricyclic ring system synthesized from 5-aryl-7-hydrazino-2-phenylpyrazolo[1,5-c]pyrimidines. They feature a phenyl group at the 8-position and an aryl group at the 5-position. The study investigates their electrophilic substitution reactions, showcasing their reactivity and potential for further derivatization. []
Compound Description: This group of compounds, synthesized by reacting 5-aryl-7-hydrazino-2-phenylpyrazolo[1,5-c]pyrimidines with 1,3-dicarbonyl compounds, features a pyrazolo[1,5-c]pyrimidine core with a phenyl group at the 2-position, an aryl group at the 5-position, and a 3,5-dimethyl-1H-pyrazol-1-yl group at the 7-position. []
Compound Description: This group of compounds, also synthesized by reacting 5-aryl-7-hydrazino-2-phenylpyrazolo[1,5-c]pyrimidines with 1,3-dicarbonyl compounds, exhibits a pyrazolo[1,5-c]pyrimidine core with a phenyl group at the 2-position, an aryl group at the 5-position, and a 3-methyl-1H-pyrazol-5-ol group attached to the 7-position through the nitrogen atom. []
Compound Description: This compound, a pyrrolo[1,2-a]pyrimidine derivative, features a phenyl group at the 7-position, an oxo group at the 4-position, a carbonitrile group at the 8-position, and a saturated bond between positions 1 and 4. []
Compound Description: This pyrrolo[1,2-a]pyrimidine derivative features a phenyl group at the 7-position, an ethyl group at the 1-position, an oxo group at the 4-position, and a saturated bond between positions 1 and 4. It was synthesized to compare its pharmacological properties with 4,7-dihydro-4-ethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-one, a compound known for its anti-inflammatory activity. []
Compound Description: This pyrazolo[1,5-a]pyrimidine derivative features a phenyl group at the 3-position, a methyl group at the 2-position, an amino group at the 7-position, and an oxo group at the 5-position. This compound serves as a crucial building block in the synthesis of tetrahydroheptaazadicyclopenta[a,j]anthracene-5,7-diones and pyrazolo[1,5-a]pyrido[3,2-e]pyrimidine-7-carbonitrile derivatives. []
Compound Description: This group of compounds features a pyrazolo[1,5-a]pyrimidine core with a phenyl group at the 7-position and a (1,3,4-thiadiazol-2-yl)sulfanyl group at the 6-position. These compounds are synthesized through a multi-step process and are characterized by their spectroscopic data. []
Compound Description: This group of compounds belongs to the imidazo[1,2-a]pyrimidine class, closely related to pyrazolo[1,5-a]pyrimidines. They feature a phenyl group at the 5-position and a (1,3,4-thiadiazol-2-yl)sulfanyl group at the 6-position. []
Compound Description: This group of compounds represents a distinct class of heterocyclic compounds featuring a pyrimido[1,2-a]benzimidazole core with a phenyl group at the 2-position and a (1,3,4-thiadiazol-2-yl)sulfanyl group at the 3-position. []
5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidines
Compound Description: This group of compounds represents a basic pyrazolo[1,5-a]pyrimidine scaffold with a methyl group at the 5-position and a phenyl group at the 7-position. []
3-(m-Tolyl)pyrazolo[1,5-a]pyrimidin-7-one
Compound Description: This pyrazolo[1,5-a]pyrimidine derivative features a m-tolyl group at the 3-position and an oxo group at the 7-position. It exhibits potent inhibition of xanthine oxidase with an ID50 of 0.06 μM. []
3-Phenylpyrazolo[1,5-a]pyrimidin-7-one
Compound Description: This pyrazolo[1,5-a]pyrimidine derivative features a phenyl group at the 3-position and an oxo group at the 7-position. It demonstrates significant xanthine oxidase inhibition with an ID50 of 0.40 μM. []
5-(p-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-one
Compound Description: This pyrazolo[1,5-a]pyrimidine derivative features a p-chlorophenyl group at the 5-position and an oxo group at the 7-position. It exhibits potent xanthine oxidase inhibition with an ID50 of 0.21 μM. []
5-(p-Nitrophenyl)pyrazolo[1,5-a]pyrimidin-7-one
Compound Description: This pyrazolo[1,5-a]pyrimidine derivative features a p-nitrophenyl group at the 5-position and an oxo group at the 7-position. It exhibits potent xanthine oxidase inhibition with an ID50 of 0.23 μM. []
7-Phenylpyrazolo[1,5-a]-s-triazin-4-one
Compound Description: This compound, closely related to the pyrazolo[1,5-a]pyrimidine scaffold, features a phenyl group at the 7-position and an oxo group at the 4-position. It exhibits potent xanthine oxidase inhibition with an ID50 of 0.047 μM. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.